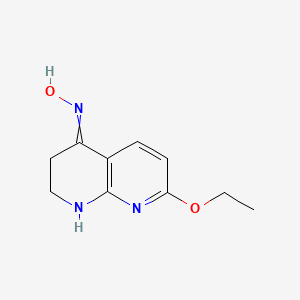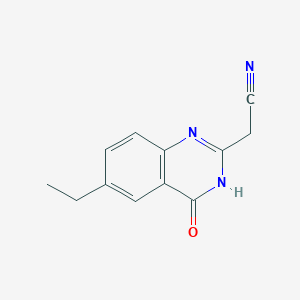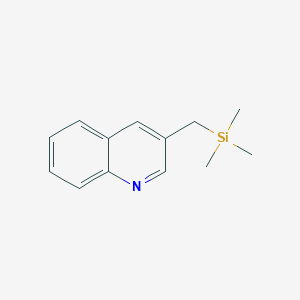
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is a chemical compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an oxime group and an ethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime typically involves the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a series of cyclization reactions. This can be achieved using starting materials such as ethyl nicotinate and ethyl acetoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction, where the naphthyridine intermediate is treated with ethyl iodide in the presence of a base like potassium carbonate.
Oxime Formation: The final step involves the conversion of the ketone group in the naphthyridine core to an oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthyridine N-oxide derivatives.
Reduction: Amino-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent.
Bis(2-ethylhexyl) terephthalate: A plasticizer with different applications.
Uniqueness
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its oxime group and ethoxy substituent play crucial roles in its interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,14H,2,5-6H2,1H3,(H,11,12) |
InChIキー |
INJIIHOAGKPDMC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=C1)C(=NO)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)













